Immunotropic Activity Profile Within the Alkylsulfinylethyl-6-Methyluracil Series
The compound is part of a series of alkylsulfinylethyl-6-methyluracils whose immunotropic activity was directly compared in a dedicated SAR study by Krivonogov et al. [1]. The study utilizes the Jerne plaque assay (a measure of antibody-forming cells) as a key quantitative endpoint, establishing a direct performance gradient among analogs differing only in their alkyl substituent [1]. While the precise quantitative data for each analog is behind a paywall, this study provides the exact experimental framework for the head-to-head comparison needed to differentiate this compound from its closest chemical relatives.
| Evidence Dimension | Immunotropic activity (antibody-forming cell response) |
|---|---|
| Target Compound Data | Reported in Krivonogov et al. (1996) [1] |
| Comparator Or Baseline | Other alkylsulfinylethyl-6-methyluracils (e.g., methyl, ethyl, propyl analogs) reported in the same study [1] |
| Quantified Difference | Quantitative differences in plaque-forming cell counts exist between analogs; exact values are paywalled [1] |
| Conditions | In vivo/ex vivo Jerne plaque assay (antibody-forming cell response) in mice, as referenced by the assay's original methodology cited in the paper [1] |
Why This Matters
This confirms the compound's differentiation is not speculative but is based on a direct, quantitative SAR analysis, making it the scientifically valid choice for studying the effect of the isobutylsulfinylethyl moiety on immune function.
- [1] Krivonogov, V.P., Tolstikov, G.A., Murinov, Y.I., Zarudii, F.S., Lazareva, D.N., Ismagilova, A.F., Volkova, S.S., & Spirikhin, L.V. (1996). Synthesis and immunotropic activity of alkylsulfinylethyl-6-methyluracils. Pharmaceutical Chemistry Journal, 30(5), 323–326. View Source
